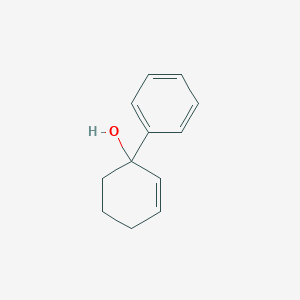

2-Cyclohexen-1-ol, 1-phenyl-

Description

Significance in Contemporary Organic Synthesis

While not a ubiquitous starting material, 2-Cyclohexen-1-ol (B1581600), 1-phenyl- serves as a specialized precursor in several synthetic applications. Its utility is demonstrated in targeted transformations that leverage its distinct functional groups.

A key reaction is its reductive cleavage to form 1-phenylcyclohexene. orgsyn.org This transformation, achieved using reagents like amalgamated zinc and ethereal hydrogen chloride, selectively removes the hydroxyl group, providing a direct route to the corresponding alkene. orgsyn.org Careful control of reaction conditions is crucial, as overreduction can lead to the formation of phenylcyclohexane (B48628). orgsyn.org

The compound also serves as an intermediate in rearrangement reactions. For instance, it has been used in studies of oxidative rearrangements employing oxoammonium salts. amazonaws.com Furthermore, it is an intermediate in the FeCl2-mediated 1,3-OH-migration, a one-pot procedure to produce 3-substituted allylic alcohols from α,β-unsaturated ketones via the addition of an organolithium nucleophile. uri.edu

In the field of medicinal chemistry, analogues of this compound are of interest. Cyclohexenol (B1201834) derivatives are recognized as important carbocycles for building bioactive molecules. researchgate.net The structural motif of 1-phenyl-2-cyclohexen-1-ol makes it a candidate for synthesizing potential anti-inflammatory and antimicrobial agents.

Structural Framework and Allylic Alcohol Features in Synthesis Design

The reactivity of 1-phenyl-2-cyclohexen-1-ol is intrinsically linked to its three-dimensional structure and the interplay between its functional groups. The molecule exists as a mixture of conformers, and the orientation of the hydroxyl group (pseudo-axial vs. pseudo-equatorial) significantly influences its reaction pathways. researchgate.net

The allylic alcohol moiety is the primary director of its chemical behavior.

Directed Epoxidation: The hydroxyl group can direct the stereochemical outcome of epoxidation reactions. Computational studies on the parent 2-cyclohexen-1-ol show that peroxy acids preferentially attack from the same face as the hydroxyl group (syn-attack). researchgate.net This selectivity arises from a stabilizing hydrogen bond between the alcohol's hydrogen and the peroxy acid in the transition state. researchgate.net

Reactivity in Catalysis: The tertiary nature of the alcohol and the steric hindrance from the phenyl group influence its performance in transition-metal-catalyzed reactions. For example, secondary and tertiary allylic alcohols can exhibit lower reactivity in certain catalytic systems for allylic alkylation compared to their primary counterparts. libretexts.org

Oxidation and Reduction: The double bond can be hydrogenated under catalytic conditions to yield the saturated trans-2-phenylcyclohexanol. smolecule.com Conversely, the allylic alcohol can be oxidized. Studies on the parent 2-cyclohexen-1-ol show it can be oxidized to 2-cyclohexen-1-one (B156087). bloomtechz.com

Context within the Substituted Cyclohexenol Class

1-phenyl-2-cyclohexen-1-ol belongs to the broad and synthetically important class of substituted cyclohexanols and cyclohexenols. These cyclic alcohols are foundational building blocks in the synthesis of pharmaceuticals, fragrances, and liquid crystals. guidechem.comresearchgate.net

The reactivity of 1-phenyl-2-cyclohexen-1-ol can be contextualized by comparing it with related structures:

Comparison with 2-Cyclohexen-1-ol: The addition of the phenyl group at the C1 position increases steric bulk and introduces electronic effects, modifying the reactivity of the alcohol and the double bond. It transforms the secondary alcohol into a more sterically hindered tertiary alcohol, which impacts its reactivity in SN1 and SN2 type reactions. libretexts.org

Comparison with Saturated Analogues: Unlike its saturated counterpart, cyclohexanol (B46403), the presence of the adjacent C=C bond in 1-phenyl-2-cyclohexen-1-ol provides additional reaction pathways, such as allylic substitution and epoxidation, and influences the acidity of neighboring protons.

The study of such substituted cyclohexenols is crucial for developing asymmetric synthesis methods. researchgate.net For example, enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides and asymmetric hydrosilylation of 2-cyclohexen-1-one are established methods for producing chiral cyclohexenols, which are valuable precursors for complex molecules. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 2-Cyclohexen-1-ol, 1-phenyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-phenylcyclohex-2-en-1-ol | nih.gov |

| CAS Number | 60174-90-5 | nih.govchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄O | nih.gov |

| Molecular Weight | 174.24 g/mol | nih.gov |

| Exact Mass | 174.1045 g/mol | amazonaws.comnih.gov |

| Melting Point | 44-45 °C | amazonaws.com |

| XLogP3-AA | 2.5 | nih.gov |

| Polar Surface Area | 20.2 Ų | nih.gov |

Table 2: Example Reaction: Reductive Cleavage to 1-Phenylcyclohexene

| Reactant | Reagents | Product | Yield | Reference |

|---|

Structure

3D Structure

Properties

CAS No. |

60174-90-5 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-phenylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C12H14O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-5,7-9,13H,2,6,10H2 |

InChI Key |

KFFCUSDXQXMLDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Cyclohexen 1 Ol, 1 Phenyl

Oxidative Transformations

The oxidation of 2-Cyclohexen-1-ol (B1581600), 1-phenyl- can lead to different products depending on the reagents and conditions used. These transformations are of significant interest in synthetic organic chemistry.

Oxidative Rearrangement to 1-Phenyl-2-cyclohexen-1-one via Hypervalent Iodine Reagents

The use of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX), can induce an oxidative rearrangement of tertiary allylic alcohols like 1-phenyl-2-cyclohexen-1-ol. researchgate.netorientjchem.org This reaction, when carried out in a solvent like DMSO at room temperature, yields 3-phenyl-2-cyclohexenone. researchgate.netorientjchem.org An increase in temperature can enhance the rate of this allylic transposition. researchgate.netorientjchem.org

Two potential mechanisms have been proposed for this transformation. researchgate.net One pathway involves the solvolysis of the tertiary alcohol to form an allylic cation, followed by the formation of an iodic ester at the less substituted end of the allyl system, which then undergoes oxidation. researchgate.net The alternative mechanism suggests the initial formation of a tertiary iodic ester, which then rearranges and is subsequently oxidized. researchgate.net Hypervalent iodine reagents are noted for their low toxicity and are considered environmentally benign alternatives to heavy metal oxidants. d-nb.info

Table 1: Oxidative Rearrangement of 1-Phenyl-2-cyclohexen-1-ol

| Reagent | Solvent | Product | Notes |

|---|

Biocatalytic Hydroxylation and Related Oxidation Studies of Cyclohexenols

Biocatalytic methods offer a green alternative for the oxidation of alcohols. Studies on cyclohexenol (B1201834) derivatives have demonstrated the utility of enzymes in these transformations. For instance, cytochrome P450 enzymes can catalyze the oxidation of 2-cyclohexen-1-ol to 2-cyclohexen-1-one (B156087). ebi.ac.uk Isotope labeling studies have indicated that the breaking of the C(1)-H bond is at least partially rate-limiting in this process. ebi.ac.uk

In related research, the combination of an alcohol dehydrogenase (ADH) and an ene-reductase has been used for the redox-neutral isomerization of cyclohex-2-en-1-ol to cyclohexanone. acs.orgresearchgate.net Furthermore, unspecific peroxygenases (UPOs) are effective biocatalysts for selective oxygenation reactions, requiring only hydrogen peroxide as the oxidant. researchgate.net While direct biocatalytic studies on 1-phenyl-2-cyclohexen-1-ol are not extensively detailed, the reactivity of analogous cyclohexenols suggests its potential as a substrate for enzymatic transformations. researchgate.netrsc.org

Dehydration Reactions

The dehydration of 1-phenyl-2-cyclohexen-1-ol, a tertiary allylic alcohol, is a facile process that leads to the formation of dienes. This reaction is typically catalyzed by acids or specific metal catalysts. openstax.orgnih.govrsc.org

Acid-catalyzed dehydration of tertiary alcohols generally proceeds through an E1 mechanism. openstax.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). masterorganicchemistry.com Subsequent loss of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. openstax.orgmasterorganicchemistry.com In the case of 1-phenyl-2-cyclohexen-1-ol, dehydration would lead to the formation of 1-phenyl-1,3-cyclohexadiene.

Recent studies have also explored the use of metal-based catalysts for the dehydration of alcohols under milder conditions. For example, a copper(II) catalyst has been shown to be effective in the dehydration of various alcohols, including benzylic, tertiary, and allylic alcohols like 2-cyclohexen-1-ol, which is selectively converted to 1,3-cyclohexadiene (B119728). nih.govacs.orgacs.org

Table 2: Dehydration of 1-Phenyl-2-cyclohexen-1-ol and Related Alcohols

| Substrate | Catalyst/Conditions | Product | Mechanism/Notes |

|---|---|---|---|

| 1-Phenyl-2-cyclohexen-1-ol | Strong acid (e.g., H₂SO₄), heat | 1-Phenyl-1,3-cyclohexadiene | E1 mechanism, involves a carbocation intermediate. openstax.orglibretexts.org |

| 2-Cyclohexen-1-ol | Copper(II) catalyst, 120 °C | 1,3-Cyclohexadiene | Selective dehydration. nih.gov |

Electrophilic and Nucleophilic Processes Involving the Unsaturated Ring

The presence of both a double bond and a hydroxyl group makes 1-phenyl-2-cyclohexen-1-ol susceptible to both electrophilic and nucleophilic attacks. The double bond in the cyclohexene (B86901) ring is nucleophilic and can undergo electrophilic addition reactions. cymitquimica.com For instance, it can react with halogens or hydrohalic acids.

The hydroxyl group, particularly after protonation, can act as a leaving group, allowing for nucleophilic substitution reactions. openstax.org Tertiary alcohols like 1-phenyl-2-cyclohexen-1-ol can react with hydrogen halides via an S(_N)1 mechanism, where the loss of water generates a carbocation that is then attacked by the halide ion. openstax.org The stereochemical outcome of such reactions can be complex, and in some cases, inversion of configuration is observed. libretexts.org

Isomerization and Double Bond Migration Phenomena in Cyclohexenols

Allylic alcohols can undergo isomerization reactions, which involve the transposition of the hydroxyl group and a shift of the double bond. academie-sciences.fr This rearrangement can be catalyzed by various metal complexes, including those of vanadium, rhenium, and ruthenium. academie-sciences.friastate.eduresearchgate.net The reaction is often reversible, and the equilibrium position is determined by the relative thermodynamic stabilities of the isomeric alcohols. academie-sciences.fr For aromatic allylic alcohols, the isomer with greater conjugation is generally favored at equilibrium. iastate.edu

In the context of 1-phenyl-2-cyclohexen-1-ol, isomerization could potentially lead to 3-phenyl-2-cyclohexen-1-ol. The mechanism for such a metal-catalyzed isomerization may involve the formation of a metal-alkoxide, followed by a cyclic transition state resembling a Claisen rearrangement. academie-sciences.fr

Furthermore, double bond migration is a related phenomenon. For example, the isomerization of an allyl group to a more stable enol ether can be achieved using a strong base like potassium tert-butoxide, followed by hydrolysis. organic-chemistry.org This highlights the potential for the double bond in 1-phenyl-2-cyclohexen-1-ol to migrate under specific catalytic conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Cyclohexadiene |

| 1-Phenyl-1,3-cyclohexadiene |

| 1-Phenyl-2-cyclohexen-1-ol |

| 1-Phenyl-2-cyclohexen-1-one |

| 2-Cyclohexen-1-ol |

| 2-Cyclohexen-1-one |

| 2-Iodoxybenzoic acid |

| 3-Phenyl-2-cyclohexen-1-ol |

| 3-Phenyl-2-cyclohexenone |

| Cyclohexanol (B46403) |

| Cyclohexanone |

Stereochemical Considerations in 2 Cyclohexen 1 Ol, 1 Phenyl Systems

Control of Enantioselectivity and Diastereoselectivity in Synthetic Pathways

The synthesis of 1-phenyl-2-cyclohexen-1-ol with a defined stereochemistry is a significant challenge that requires precise control over the formation of its chiral center. The primary route to this compound involves the 1,2-addition of a phenyl nucleophile to 2-cyclohexen-1-one (B156087). Achieving high levels of enantioselectivity and diastereoselectivity in this transformation hinges on the use of chiral catalysts and reagents that can effectively discriminate between the two prochiral faces of the ketone.

One of the most effective methods for the enantioselective synthesis of allylic alcohols like 1-phenyl-2-cyclohexen-1-ol is the asymmetric addition of organometallic reagents to α,β-unsaturated ketones. For instance, the rhodium-catalyzed asymmetric addition of phenylboronic acid to 2-cyclohexen-1-one has been shown to produce the corresponding (S)-3-phenylcyclohexanone with high enantioselectivity (up to 97% ee) when using a chiral ligand such as (S)-BINAP. acs.org While this yields the conjugate addition product, modifications of this approach to favor 1,2-addition can provide access to the desired chiral alcohol.

The choice of chiral ligand is paramount in directing the stereochemical outcome. Ligands such as chiral phosphinooxazolines have been utilized in iridium-catalyzed allylic alkylations, achieving excellent yields and enantiomeric excesses up to 95% ee. acs.org Cinchona alkaloid-derived (thio)ureas and squaramides have also emerged as powerful organocatalysts in three-component reactions that can generate highly functionalized cyclohexenol (B1201834) derivatives with multiple stereocenters, demonstrating good diastereoselectivities and high enantiomeric excesses. lookchem.com

General strategies for the asymmetric synthesis of related cyclohexenols include:

Enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides. orientjchem.org

Asymmetric hydrosilylation of 2-cyclohexen-1-one with a chiral catalyst, followed by hydrolysis. orientjchem.org

Enantioselective hydroboration of 1,3-cyclohexadiene (B119728) using chiral dialkylboranes. orientjchem.org

These methods, while not all directly applied to 1-phenyl-2-cyclohexen-1-ol in the cited literature, represent the state-of-the-art in controlling stereochemistry in the synthesis of substituted cyclohexenols. The diastereoselectivity in these reactions is influenced by the steric and electronic properties of both the substrate and the incoming nucleophile, as well as the specific geometry of the catalyst-substrate complex.

Table 1: Catalytic Systems for Enantioselective Synthesis of Chiral Cyclohexanone/Cyclohexenol Derivatives

| Catalyst/Ligand System | Reaction Type | Substrate | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium / (S)-BINAP | Conjugate Addition | 2-Cyclohexen-1-one | (S)-3-Phenylcyclohexanone | 97% | acs.org |

| Iridium / Chiral Phosphinooxazolines | Allylic Alkylation | (E)-3-Phenyl-2-propen-1-ol derivatives | Branched allylic products | up to 95% | acs.org |

| Quinidine-derived Squaramide | Three-component reaction | γ-Aryl-α,β-unsaturated aldehydes | Cyclohexenol derivatives | 99% | lookchem.com |

Methodologies for Absolute Configuration Assignment of Allylic Alcohols

Determining the absolute configuration of a chiral molecule like 1-phenyl-2-cyclohexen-1-ol is a critical step in asymmetric synthesis. A widely used and reliable method for allylic alcohols is NMR spectroscopy of diastereomeric derivatives. illinois.edusemanticscholar.orgcapes.gov.br This technique involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the determination of the absolute configuration of the original alcohol.

A classic and powerful CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used in its acid chloride form (Mosher's acid chloride). illinois.edu The alcohol of unknown configuration is esterified with both the (R)- and (S)-enantiomers of the CDA. The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts (δ) for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be assigned based on established empirical models. illinois.edu

The use of lanthanide shift reagents (LSRs) can further enhance the separation of signals in the NMR spectrum, making the analysis more straightforward. capes.gov.br Another common class of CDAs are mandelic acid and its derivatives, such as O-acetylmandelic acid. semanticscholar.org The principle remains the same: formation of diastereomeric esters and subsequent analysis of their ¹H NMR spectra to determine the spatial arrangement of the substituents around the chiral center. semanticscholar.org The reliability of this method is supported by computational calculations, such as Gauge-Independent Atomic Orbital (GIAO) ¹H NMR Boltzmann weighted average chemical shifts, which can help to predict and confirm the observed chemical shift differences. semanticscholar.org

Kinetic Resolution Techniques for Chiral Cyclohexenols

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. This allows for the isolation of both the unreacted starting material and the product in enantiomerically enriched forms.

For chiral cyclohexenols, including systems related to 1-phenyl-2-cyclohexen-1-ol, both enzymatic and metal-catalyzed kinetic resolutions have proven effective.

Enzymatic Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of alcohols via enantioselective transesterification. oup.comresearchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, lipase AK from Pseudomonas sp. has been used for the efficient kinetic acetylation of various 2-cyclohexen-1-ol (B1581600) derivatives, affording both the (S)-alcohols and their corresponding (R)-acetates in high enantiomeric excess. oup.com The enantioselectivity of these reactions can be very high, with reported E-values (a measure of enantioselectivity) reaching up to 63. oup.com

Palladium-Catalyzed Kinetic Resolution: Palladium complexes featuring chiral ligands are also highly effective for the kinetic resolution of allylic alcohols. A notable example is the palladium-catalyzed asymmetric redox-relay Heck reaction. sorbonne-universite.fr This method was applied to the kinetic resolution of cis-5-phenyl-cyclohexenol, a structural isomer of the title compound. Using a catalyst system of Pd(MeCN)₂Cl₂ and a chiral PyrOx ligand, the reaction with phenylboronic acid afforded the arylated product with 84% ee and the recovered starting material with 38% ee at 43% conversion. sorbonne-universite.fr Another prominent method is the palladium-catalyzed aerobic oxidative kinetic resolution, which often employs (-)-sparteine (B7772259) as the chiral ligand. doi.org This approach has been successfully applied to a variety of benzylic and allylic alcohols. doi.org

Table 2: Examples of Kinetic Resolution of Cyclohexenol Derivatives

| Substrate | Method | Catalyst/Enzyme | Acyl Donor/Reagent | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Acetyl-2-cyclohexen-1-ol | Enzymatic | Lipase AK | Vinyl Acetate | Hexane | (S)-Alcohol / (R)-Acetate | ~50 | 98% (Alcohol), 98% (Acetate) | oup.com |

| cis-5-Phenyl-cyclohexenol | Pd-catalyzed Heck | Pd(MeCN)₂Cl₂ / L1 (PyrOx) | Phenylboronic Acid | - | (3R,5R)-Product / (1S,5S)-Alcohol | 43 | 84% (Product), 38% (Alcohol) | sorbonne-universite.fr |

| 1-Phenylethanol (model substrate) | Pd-catalyzed Oxidation | Pd(OAc)₂ / (-)-Sparteine | O₂ (aerobic) | 1,2-Dichloroethane | (R)-Alcohol / Acetophenone | - | High | doi.org |

Computational Chemistry and Theoretical Investigations of 2 Cyclohexen 1 Ol, 1 Phenyl

Conformational Analysis and Molecular Dynamics Studies

Computational studies on the parent 2-cyclohexen-1-ol (B1581600) have shown that it can exist in at least six distinct conformations resulting from different ring-twisting angles and hydroxyl group rotations. researchgate.net A key finding for this parent structure is the presence of a stabilizing intramolecular π-type hydrogen bond, where the hydroxyl hydrogen points toward the C=C double bond. This interaction significantly lowers the energy of these conformers. researchgate.net

For 1-phenyl-2-cyclohexen-1-ol, the analysis is more complex. The phenyl group itself has a significant conformational preference. Studies on phenylcyclohexane (B48628) show a strong preference for the phenyl group to be in an equatorial position to avoid steric clashes. researchgate.net Therefore, the lowest energy conformers of 1-phenyl-2-cyclohexen-1-ol are expected to have the phenyl group in a pseudo-equatorial orientation. The orientation of the hydroxyl group would then be determined by a balance between steric interactions with the phenyl group and the potential for intramolecular hydrogen bonding.

Molecular dynamics (MD) simulations can complement these static conformational analyses. MD studies simulate the movement of atoms over time, providing insight into the flexibility of the molecule and the transitions between different conformations. acs.orgnih.gov

| Phenyl Group Orientation | Hydroxyl Group Orientation | Expected Relative Energy (kcal/mol) | Primary Contributing Factor |

|---|---|---|---|

| Pseudo-Equatorial | Pseudo-Axial | Lowest | Minimized steric hindrance |

| Pseudo-Equatorial | Pseudo-Equatorial | Low | Potential for H-bonding vs. steric interaction |

| Pseudo-Axial | Pseudo-Equatorial | High | Significant 1,3-diaxial steric strain |

| Pseudo-Axial | Pseudo-Axial | Highest | Severe steric strain |

Prediction of Spectroscopic Parameters for Structural Research

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov By calculating these parameters for a proposed structure, they can be compared directly with experimental spectra to confirm or aid in structural elucidation. rsc.org

For the parent molecule 2-cyclohexen-1-ol, DFT computations have been used to calculate its infrared and Raman spectra. researchgate.net The theoretical predictions showed excellent agreement with the experimental spectra, confirming the presence of multiple conformers, including those with π-type hydrogen bonding, which exhibit a characteristic shift in the O-H stretching frequency. researchgate.net

This predictive power is invaluable for a molecule like 1-phenyl-2-cyclohexen-1-ol. DFT calculations could predict:

¹H and ¹³C NMR Spectra: Calculating the magnetic shielding of each nucleus allows for the prediction of chemical shifts, helping to assign peaks in the experimental spectrum.

IR Spectrum: The calculation of vibrational frequencies can help assign specific absorption bands to functional group vibrations (e.g., O-H stretch, C=C stretch, aromatic C-H bends), and the predicted shifts between different conformers can help identify which are present in a sample.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch (H-bonded) | ~3600 | ~3605 | Intramolecular π H-bond |

| O-H Stretch (Free) | ~3630 | ~3635 | Non-H-bonded conformer |

| C=C Stretch | ~1650 | ~1655 | Alkene double bond |

Electronic Structure and Reactivity Correlations

The reactivity of 1-phenyl-2-cyclohexen-1-ol is governed by its electronic structure. Computational methods allow for the visualization and analysis of molecular orbitals, charge distribution, and electrostatic potential. These electronic properties can be correlated with chemical reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an allylic alcohol, the HOMO is typically associated with the π-system of the C=C double bond, making it susceptible to attack by electrophiles. The phenyl group's π-system will interact with the cyclohexene (B86901) π-system, modulating the energy and distribution of these orbitals.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals regions of positive and negative charge. For 1-phenyl-2-cyclohexen-1-ol, a negative potential would be expected around the oxygen atom and the π-clouds of the double bond and phenyl ring, indicating sites for electrophilic attack.

Substituent Effects: The phenyl group acts as an electron-withdrawing group via induction but can be an electron-donating group via resonance. Computational analysis can quantify how these electronic effects influence the stability of potential intermediates, such as an allylic cation that could be formed in an Sₙ1-type reaction. researchgate.net Studies on related γ-aryl-allylic alcohols show that electron-donating and electron-withdrawing substituents on the phenyl ring can influence reaction efficiency, a factor directly tied to the electronic structure of the transition state. mdpi.comnih.gov

By correlating these calculated electronic properties with experimental observations, a deeper understanding of the factors that control the chemical behavior of 1-phenyl-2-cyclohexen-1-ol can be achieved.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Cyclohexen 1 Ol, 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 1-phenyl-2-cyclohexen-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum reveals the connectivity and spatial relationships of the hydrogen atoms. The chemical shifts of the vinyl protons are typically observed in the downfield region, while the allylic and aliphatic protons of the cyclohexene (B86901) ring appear at higher fields. The phenyl group protons exhibit characteristic signals in the aromatic region.

The carbon (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom, with the carbinol carbon (C-1) and the olefinic carbons (C-2 and C-3) having characteristic resonances. While specific spectral data for 1-phenyl-2-cyclohexen-1-ol is not widely available in public databases, general principles of NMR spectroscopy allow for the prediction of its spectral features. sigmaaldrich.com For comparison, the related compound 2-cyclohexen-1-ol (B1581600) shows olefinic proton signals around 5.7-5.8 ppm and the carbinol proton at approximately 4.18 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for 2-Cyclohexen-1-ol, 1-phenyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable | - |

| C2-H | ~5.8-6.0 | ~128-132 |

| C3-H | ~5.6-5.8 | ~125-129 |

| C4-H₂ | ~1.8-2.2 | ~25-30 |

| C5-H₂ | ~1.6-1.9 | ~18-22 |

| C6-H₂ | ~2.0-2.4 | ~30-35 |

| Phenyl-H | ~7.2-7.5 | ~125-145 |

| C1 | - | ~70-75 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Stereochemical Assignment: Determining the absolute configuration of the chiral center at C-1 is a significant challenge. Advanced NMR techniques, such as the use of chiral derivatizing agents, are employed for this purpose. One of the most common methods is Mosher's ester analysis. nih.govumn.edu This involves reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. nih.govumn.eduresearchgate.net The differing spatial arrangement of the phenyl group of the MTPA moiety relative to the substituents on the cyclohexene ring in the two diastereomers leads to distinct chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra. nih.govresearchgate.net By analyzing these Δδ values for protons near the stereocenter, the absolute configuration of the alcohol can be deduced. nih.govyoutube.com

Another approach involves the use of computational methods, such as the DP4 probability analysis, which compares experimentally obtained NMR data with theoretically calculated spectra for all possible diastereomers to assign the most likely structure. researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Profiling

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating and analyzing components in a mixture.

Mass Spectrometry (MS): Under electron ionization (EI), 1-phenyl-2-cyclohexen-1-ol, with a molecular weight of 174.24 g/mol , is expected to produce a molecular ion peak (M⁺) at m/z 174. nih.gov The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 156. nih.gov Other significant fragments may arise from the cleavage of the cyclohexene ring or the loss of the phenyl group. The interpretation of these fragments helps to confirm the structure of the molecule. whitman.eduuni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to analyze the purity of 1-phenyl-2-cyclohexen-1-ol and to identify any impurities or byproducts from its synthesis. phcogj.comd-nb.info The compound is first separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC provides an additional parameter for identification. For complex mixtures, derivatization may be employed to improve the volatility and thermal stability of the analytes. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Cyclohexen-1-ol, 1-phenyl-

| m/z Value | Proposed Fragment | Notes |

| 174 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) nih.gov |

| 156 | [C₁₂H₁₂]⁺ | Loss of H₂O (M-18) nih.gov |

| 145 | [C₁₁H₉]⁺ | Further fragmentation nih.gov |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation nih.gov |

Chromatographic Techniques for Enantiomeric Excess Determination

Since 1-phenyl-2-cyclohexen-1-ol is a chiral molecule, determining the enantiomeric purity of a sample is often necessary, especially in asymmetric synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for this purpose. diva-portal.org

These techniques separate the enantiomers by exploiting their differential interactions with the chiral stationary phase. sigmaaldrich.comrestek.com The two enantiomers will have different retention times, allowing for their quantification. orgsyn.org The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers. The choice of the chiral column and the chromatographic conditions (e.g., mobile phase composition, temperature) are critical for achieving good separation. orgsyn.orgrsc.orgfigshare.com

Strategic Derivatization Protocols for Enhanced Analytical Characterization

Derivatization is a chemical modification of the analyte to enhance its analytical properties for techniques like GC or NMR. gcms.czacs.org For 1-phenyl-2-cyclohexen-1-ol, derivatization can serve several purposes.

For GC Analysis: The hydroxyl group of the alcohol can be derivatized to a less polar and more volatile group, such as a silyl (B83357) ether (e.g., by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide) or an ester. researchgate.net This can improve peak shape, reduce thermal degradation in the GC inlet, and enhance sensitivity. gcms.cz

For Stereochemical Analysis (NMR): As mentioned in section 6.1, derivatization with chiral reagents is a key strategy for determining the absolute configuration by NMR. The formation of diastereomeric derivatives, such as Mosher's esters, allows for the differentiation of enantiomers in the NMR spectrum. nih.govumn.eduyoutube.com Another approach is the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, inducing chemical shift differences.

For Enantiomeric Separation (Chromatography): In cases where direct separation on a chiral stationary phase is difficult, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. sci-hub.se These diastereomers can then be separated on a non-chiral column using standard GC or HPLC methods. researchgate.netsci-hub.se

Applications of 2 Cyclohexen 1 Ol, 1 Phenyl in Complex Organic Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. The structure of 2-Cyclohexen-1-ol (B1581600), 1-phenyl-, containing a stereocenter at the C1 position, makes it a potential candidate for use as a chiral building block. In principle, the resolution of its racemic mixture or an asymmetric synthesis could provide access to enantiopure forms that would be valuable in the stereocontrolled synthesis of complex targets like natural products.

While the broader class of cyclohexenol (B1201834) derivatives is recognized for its utility in synthesizing bioactive molecules such as anti-inflammatory agents, specific documented applications of enantiomerically pure 1-phenyl-2-cyclohexen-1-ol as a chiral building block in the total synthesis of natural products are not extensively reported in the surveyed chemical literature. The related compound, trans-2-phenyl-1-cyclohexanol, has been successfully employed as a chiral auxiliary, demonstrating the potential of the phenyl-cyclohexanol framework in controlling stereochemistry during synthesis. However, direct examples of incorporating the 1-phenyl-2-cyclohexen-1-ol core structure into a natural product are less common.

Participation in Annulation and Cyclization Reactions to Form Fused Ring Systems

Annulation and cyclization reactions are powerful strategies in organic synthesis for constructing cyclic and polycyclic frameworks from acyclic or simpler cyclic precursors. Annulation specifically refers to the formation of a new ring onto an existing structure through the formation of two new bonds. Given the presence of both a nucleophilic hydroxyl group and an alkene, 2-Cyclohexen-1-ol, 1-phenyl- possesses functionalities that could potentially participate in intramolecular cyclization or intermolecular annulation reactions to build fused ring systems.

Despite this potential, a review of the chemical literature does not reveal widespread, specific examples of 2-Cyclohexen-1-ol, 1-phenyl- being directly employed as a substrate in annulation or cyclization reactions to generate fused rings. Such transformations often require specific activation or functionalization of the molecule to facilitate the desired ring-forming process.

Precursor Role in the Synthesis of Other Functionalized Cyclohexene (B86901) Derivatives

One of the most clearly documented applications of 2-Cyclohexen-1-ol, 1-phenyl- is its role as a precursor in the synthesis of other functionalized cyclohexene derivatives. Its structure allows for a variety of chemical transformations, including oxidations, rearrangements, and eliminations, to yield new molecular scaffolds.

A significant transformation is the oxidative rearrangement of this tertiary allylic alcohol into 3-phenyl-2-cyclohexenone. This reaction has been effectively carried out using the hypervalent iodine reagent 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgresearchgate.netorientjchem.org The reaction proceeds at room temperature, with an observed rate enhancement at higher temperatures, indicating that heat facilitates this allylic transposition. orientjchem.orgresearchgate.net This provides a method to access α,β-unsaturated ketones, which are themselves versatile intermediates in organic synthesis.

Table 1: Oxidative Rearrangement of 1-Phenyl-2-cyclohexen-1-ol

| Reactant | Reagent | Solvent | Product | Notes | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-cyclohexen-1-ol | 2-Iodoxybenzoic acid (IBX) | DMSO | 3-Phenyl-2-cyclohexenone | The reaction is an oxidative rearrangement of a tertiary allylic alcohol. | orientjchem.org |

Another synthetic application involves the acid-catalyzed dehydration of 2-Cyclohexen-1-ol, 1-phenyl-. Treatment with an acid catalyst like p-toluenesulfonic acid in benzene (B151609) under reflux conditions leads to the elimination of water. adelaide.edu.au This reaction forms 1-phenyl-1,3-cyclohexadiene, a conjugated diene system that can be a valuable partner in cycloaddition reactions. adelaide.edu.au

Table 2: Acid-Catalyzed Dehydration of 1-Phenyl-2-cyclohexen-1-ol

| Reactant | Reagent | Solvent | Product | Notes | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-cyclohexen-1-ol | p-Toluenesulfonic acid | Benzene | 1-Phenyl-1,3-cyclohexadiene | The reaction proceeds via azeotropic removal of water (Dean-Stark). | adelaide.edu.au |

These examples underscore the utility of 2-Cyclohexen-1-ol, 1-phenyl- as a starting material for generating other valuable, functionalized six-membered rings, thereby solidifying its role as a useful precursor in organic synthesis.

Emerging Research Avenues and Future Directions for 2 Cyclohexen 1 Ol, 1 Phenyl

Development of Novel Catalytic Systems for Highly Efficient Transformations

The synthesis of 2-Cyclohexen-1-ol (B1581600), 1-phenyl- and its derivatives is a focal point of research, with an emphasis on developing highly efficient and selective catalytic systems. The oxidation of olefins, a key synthetic route, has been achieved using tert-butyl hydroperoxide (TBHP) with a manganese-based catalyst. vulcanchem.com This method has demonstrated high yields for related cyclohexenol (B1201834) derivatives. vulcanchem.com

Researchers are also exploring the use of various metal-based catalysts to improve reaction outcomes. For instance, iron(II) complexes have been studied for the oxygenation of cyclohexene (B86901), yielding 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. mdpi.com Similarly, modified copper-cationic salphen catalysts have been employed for the allylic oxidation of cyclohexene under mild conditions, demonstrating improved catalytic activities compared to their unmodified counterparts. researchgate.net Palladium(II) catalysts are also under investigation for asymmetric synthesis, which could lead to the production of specific stereoisomers of 2-Cyclohexen-1-ol, 1-phenyl- and its derivatives. luc.edu

The following table summarizes various catalytic systems used in the synthesis of cyclohexenol derivatives:

| Catalyst System | Reactants | Products | Key Findings |

| Manganese-based catalyst/TBHP | Olefin | 2-Cyclohexen-1-ol derivatives | High yield (98%) for some derivatives. vulcanchem.com |

| [(Bn-tpen)FeII]2+ | Cyclohexene, O2 | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | Main products of cyclohexene oxidation. mdpi.com |

| Copper-cationic salphen catalysts | Cyclohexene, O2 | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | Modified catalysts show improved activity. researchgate.net |

| Palladium(II) catalysts | Various olefins | Chiral products | Potential for asymmetric synthesis. luc.edu |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow systems is a growing trend in chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. While specific research on the continuous flow synthesis of 2-Cyclohexen-1-ol, 1-phenyl- is not extensively documented, related processes provide a strong precedent. For instance, a five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine, a key intermediate for morphinans, has been successfully developed. rsc.org This demonstrates the feasibility of multi-step syntheses in flow, a methodology that could be adapted for 2-Cyclohexen-1-ol, 1-phenyl-.

The general procedure for heterogeneous oxidation of olefins, a common method for synthesizing related compounds, involves a magnetically stirred two-necked round-bottom flask fitted with a condenser and placed in a temperature-controlled oil bath. chemicalbook.com Automating such a setup within a continuous flow platform could significantly enhance production efficiency and consistency. The use of TEMPO/NaOCl for the selective and scalable synthesis of aldehydes from alcohols has also been demonstrated in a continuous flow system, highlighting the adaptability of oxidation reactions to this technology. acs.org

Biocatalytic Pathways and Bio-Inspired Synthesis Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and cytochrome P450 mutants, are being explored for the synthesis of chiral alcohols and their derivatives. For example, cytochrome P450cam mutants have been shown to efficiently and selectively oxidize protected cyclohexanol (B46403) and cyclohex-2-enol substrates. rsc.org Specifically, the F87A/Y96F mutant was effective in oxidizing 1-cyclohex-2-enyl benzoate. rsc.org

The enantioselective synthesis of (R)-cyclohex-2-enol has been achieved through various biocatalytic methods, including the lipase-catalyzed enantioselective transesterification of 2-substituted cyclohexanol. researchgate.net Furthermore, alcohol dehydrogenases (ADHs) are being engineered for the production of chiral alcohols, which are valuable intermediates in the synthesis of active pharmaceutical ingredients. acs.org The development of one-pot biocatalytic cascades, combining ene-reductases and imine reductases/reductive aminases, allows for the asymmetric synthesis of amines with multiple stereocenters from α,β-unsaturated ketones. acs.org These advancements in biocatalysis could pave the way for the sustainable and stereoselective synthesis of 2-Cyclohexen-1-ol, 1-phenyl-.

Exploration of Unexplored Reactivity Manifolds

The unique structure of 2-Cyclohexen-1-ol, 1-phenyl-, featuring a hydroxyl group and a phenyl group on a cyclohexene ring, presents opportunities for exploring novel chemical reactions. vulcanchem.com The reactivity of similar allylic alcohols has been investigated, revealing pathways such as dehydration and rearrangement. For example, the acid-catalyzed dehydration of 2-cyclohexen-1-ol can lead to the formation of a dienylic carbocation. southern.edu

The presence of the double bond allows for electrophilic addition reactions. cymitquimica.com Furthermore, the hydroxyl group can be a site for various transformations. The oxidation of 2-cyclohexen-1-ol on a gold surface has been shown to yield 2-cyclohexen-1-one as the major product. nih.gov Understanding the interplay between the different functional groups in 2-Cyclohexen-1-ol, 1-phenyl- could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Potential Contributions to Advanced Materials Science and Functional Molecules

The structural motifs present in 2-Cyclohexen-1-ol, 1-phenyl- make it a promising building block for the synthesis of advanced materials and functional molecules. The phenylcyclohexene core is of interest in materials science and polymer chemistry. cymitquimica.com Derivatives of this compound could be utilized in the development of new polymers with specific thermal or optical properties.

The hydroxyl and phenyl groups also make it a candidate for synthesizing bioactive molecules. vulcanchem.com For instance, analogous cyclohexenol derivatives have been investigated as potential anti-inflammatory agents. vulcanchem.com The development of synthetic routes to functionalized butenolides and butyrolactones, which are important structural units in many natural products and pharmaceuticals, often involves catalytic asymmetric reactions that could be applied to derivatives of 2-Cyclohexen-1-ol, 1-phenyl-. acs.org As research continues, the incorporation of this compound into more complex molecular structures could lead to the discovery of new materials and molecules with valuable applications.

Q & A

Q. 1.1. What are the established synthetic routes for 2-cyclohexen-1-ol, 1-phenyl-, and how do reaction conditions influence yield?

The synthesis of 2-cyclohexen-1-ol derivatives often involves catalytic hydrogenolysis or esterification. For example, cyclohexenyl hydroperoxide can be hydrogenolyzed using palladium chloride or magnesium acetate catalysts in solvents like hexane to yield 2-cyclohexen-1-ol derivatives . Reaction optimization requires balancing temperature (e.g., 80°C for catalytic hydrogenolysis) and solvent polarity to minimize side reactions, such as ketone formation observed in purity tests . Yield improvements may involve silica-supported catalysts to enhance surface area and selectivity .

Q. 1.2. Which spectroscopic techniques are most effective for structural elucidation of 2-cyclohexen-1-ol derivatives, particularly stereoisomers?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For stereochemical determination, NOESY NMR can identify spatial proximity of substituents (e.g., trans/cis configurations). Gas chromatography coupled with mass spectrometry (GC-MS) is used to resolve volatile derivatives like acetates or propionates, as shown in NIST data for carvyl acetate (C12H18O2, m/z 194.27) . X-ray crystallography, though less common, provides definitive stereochemical assignments for solid derivatives .

Q. 1.3. How are key physicochemical properties (e.g., boiling point, logP) calculated or experimentally determined for this compound?

Boiling points (e.g., 164–166°C for 2-cyclohexen-1-ol) are determined via distillation under reduced pressure . Computational tools like Joback’s method estimate thermodynamic properties (e.g., Cp,gas ≈ 495–509 J/mol·K) using group contribution models . Hydrophobicity (logP ≈ 2.6) is calculated via XlogP algorithms, validated against HPLC retention times .

Advanced Research Questions

Q. 2.1. How can stereoselective synthesis of 2-cyclohexen-1-ol derivatives be achieved, and what chiral catalysts are effective?

Asymmetric catalysis using chiral ligands (e.g., (1R,5S)-carvyl acetate) can induce enantioselectivity. For example, tin(II) chloride in methanol promotes stereoretentive esterification of carveol isomers . Kinetic resolution via lipase-catalyzed transesterification has also been reported, achieving >90% enantiomeric excess for specific diastereomers .

Q. 2.2. What mechanistic insights explain contradictions in kinetic data during catalytic hydrogenolysis?

Discrepancies in reaction rates may arise from competing pathways. For instance, palladium catalysts favor β-hydride elimination, leading to ketone byproducts, while magnesium acetate promotes direct hydrogen transfer to the alcohol . Isotopic labeling (e.g., D2O) and in situ FTIR can track intermediate formation and validate proposed mechanisms .

Q. 2.3. How does the compound’s bioactivity correlate with structural modifications, such as esterification or hydroxyl group substitution?

Antimicrobial assays (e.g., against E. coli) show that acetate esters (e.g., carvyl acetate) exhibit higher activity (MIC ≈ 0.37 mg/mL) than the parent alcohol due to increased membrane permeability . Cytotoxicity studies (e.g., MTT assays) should pair with logP measurements to differentiate bioactivity from nonspecific hydrophobic effects .

Q. 2.4. What strategies resolve conflicting spectral data when characterizing complex mixtures (e.g., oxidation byproducts)?

For overlapping NMR peaks, 2D-COSY or HSQC can resolve coupling patterns. In GC-MS, high-resolution instruments (HRMS) differentiate isobaric fragments (e.g., m/z 194.1307 vs. 194.1330). Computational modeling (DFT) predicts vibrational frequencies and NMR shifts for proposed structures, aiding in assignments .

Methodological Considerations

Q. 3.1. Experimental Design for Stability Studies Under Oxidative Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.